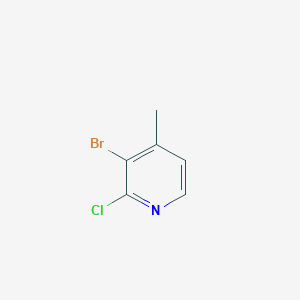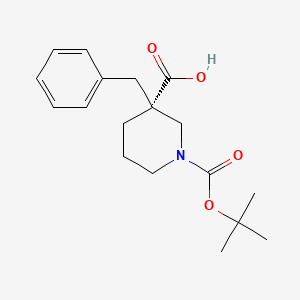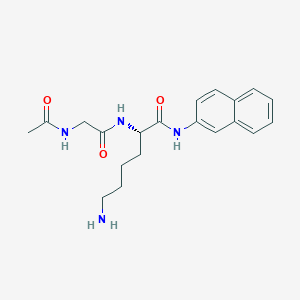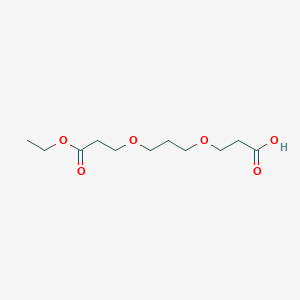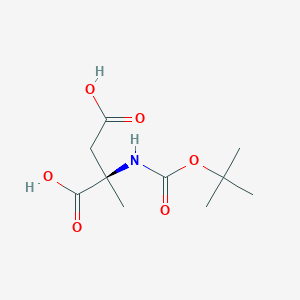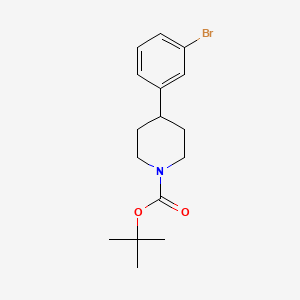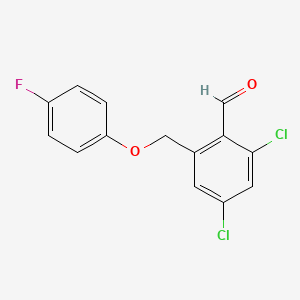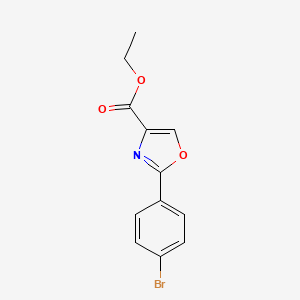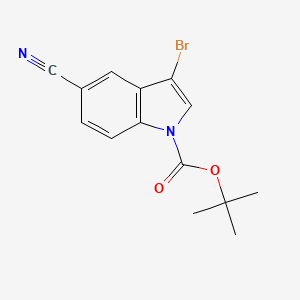![molecular formula C7H8N4OS B1436708 1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1315367-24-8](/img/structure/B1436708.png)
1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . The nature of the acyl group can influence the formation of different derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are largely dependent on the substituents attached to the core structure . For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Chemical Synthesis and Structural Analysis
A study by Erkin and Ramsh (2014) explores a domino reaction involving a derivative of 1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrating the compound's role in complex chemical transformations leading to substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives. This research highlights the chemical versatility and potential utility of the compound in synthetic organic chemistry (Erkin & Ramsh, 2014).
Avasthi et al. (2003) conducted a study focusing on the intermolecular stacking due to aromatic pi-pi interactions between pyrazolo[3,4-d]pyrimidine rings in certain derivatives, providing insight into the structural and electronic properties of these compounds and their potential applications in materials science and molecular engineering (Avasthi et al., 2003).
El Fal et al. (2014) reported on the crystal structure of a closely related compound, highlighting the importance of π–π interactions in forming a three-dimensional structure, which could be relevant for designing new materials with specific physical properties (El Fal et al., 2014).
Potential Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines and evaluated them for their anticancer and anti-5-lipoxygenase activities, suggesting the potential of these derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).
Molecular Conformation and Interactions
Yadava, Singh, and Roychoudhury (2011) investigated the gas-phase conformational stability and intramolecular π–π interaction of pyrazolo[3,4-d]pyrimidine derivatives, contributing to the understanding of their structural behavior, which is essential for the design of molecules with desired biological or physical properties (Yadava, Singh, & Roychoudhury, 2011).
Mechanism of Action
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidines seem promising. They are a rapidly growing area of organic synthesis due to their wide range of biological activities . Further studies could focus on the synthesis of new derivatives and the exploration of their biological activities .
properties
IUPAC Name |
1-methyl-3-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-11-5-4(7(10-11)13-2)6(12)9-3-8-5/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUMRRYKKCVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)

